molecular formula C10H16ClN3O5 B078253 Benserazide hydrochloride CAS No. 14046-64-1

Benserazide hydrochloride

Cat. No. B078253
CAS RN: 14046-64-1
M. Wt: 293.7 g/mol
InChI Key: ULFCBIUXQQYDEI-UHFFFAOYSA-N
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Description

Benserazide hydrochloride is a medication used to treat Parkinson’s disease, parkinsonism, and restless leg syndrome . It is an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme that has dopamine decarboxylase activity . It is incapable of crossing the blood-brain barrier .


Synthesis Analysis

An improved process for highly pure benserazide hydrochloride has been patented . The synthesis involves reacting 2,3,4-trihydroxybenzaldehyde and DL-serinohydrazide monohydrochloride in water, methanol, ethanol or their mixtures . Another method involves using seryl hydrazine hydrochloride and 2,3,4-tri hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular formula of Benserazide hydrochloride is C10H16ClN3O5 . Its average mass is 293.704 Da and its monoisotopic mass is 293.077850 Da .


Chemical Reactions Analysis

Benserazide hydrochloride is a strongly basic substance. Volumetric titration in combination with a buffer solution for strong bases is recommended for improved solubility and a more stable medium .


Physical And Chemical Properties Analysis

Benserazide hydrochloride is a white powder . It is a strongly basic substance .

Scientific Research Applications

  • Parkinson's Disease Research : Benserazide is widely used in combination with L-DOPA for treating Parkinson's disease. It acts as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, influencing the central AADC activity in rats with dopaminergic denervation. This leads to changes in the metabolism of exogenous L-DOPA, which is crucial in Parkinson's disease treatment and research (Shen et al., 2003).

  • Tryptophan Metabolism : Benserazide affects the catabolism of tryptophan by inhibiting tryptophan pyrrolase, a key enzyme in tryptophan metabolism. This has implications for using tryptophan as an antidepressant, suggesting potential for benserazide in augmenting tryptophan's therapeutic effect (Young et al., 1978).

  • Effects on Pineal 5-Hydroxytryptamine : Benserazide influences the pineal content of 5-hydroxytryptamine and serum melatonin concentrations. It disrupts the diurnal rhythm of hydroxyindole-O-methyltransferase, an enzyme related to melatonin synthesis, suggesting its role in circadian rhythm regulation (Ho & Smith, 1982).

  • Cardiovascular Research : Benserazide inhibits clorgyline-resistant amine oxidase (CRAO) activities in rat cardiovascular tissues. This has implications for understanding the physiological functions of CRAO and its significance in the therapy of Parkinson's Disease (Lyles & Callingham, 1982).

  • Differential Effects on Brain Regions : Research shows that benserazide differentially affects catecholamine concentrations in various rat brain regions, such as the pineal, hypothalamus, and cerebral cortex. This indicates its potential impact on neurochemical processes in different brain areas (Ho & Smith, 1983).

  • Pharmacodynamics in Healthy Subjects : Studies on healthy subjects reveal that benserazide affects the pharmacokinetics of levodopa, a key drug in Parkinson’s disease treatment. It increases plasma levels of levodopa and its metabolites, offering insights into optimizing benserazide use in clinical settings (Dingemanse et al., 2003).

  • Potential in Hemoglobin Disorder Treatment : Benserazide has been explored as a potential inducer of fetal hemoglobin, which is significant in the treatment of sickle cell disease and beta thalassemias. However, a study found no significant increase in fetal hemoglobin in patients taking benserazide, indicating the need for further research in this area (Santos et al., 2020).

Safety And Hazards

Benserazide hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFCBIUXQQYDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045412
Record name Benserazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56424021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benserazide hydrochloride

CAS RN

14919-77-8
Record name Benserazide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14919-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benserazide hydrochloride [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENSERAZIDE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755907
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Record name Benserazide hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(2,3,4-trihydroxybenzyl)-DL-serinohydrazide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.432
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Record name BENSERAZIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66E5RK36Q
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
986
Citations
J Wang, Y Zhou, J Liang, PG He, YZ Fang - Chromatographia, 2005 - Springer
… To increase the amount of L-dopa that enters the brain it is usually given with benserazide hydrochloride (BS; (R,S)-amino-3-hydroxy-2′-(2,3,4-trihydroxybenzyl) propanehydrazide …
Number of citations: 54 link.springer.com
J Tashkhourian, MR Hormozi-Nezhad… - Spectrochimica Acta Part …, 2011 - Elsevier
… the levodopa and benserazide hydrochloride proposed with … reaction of levodopa and benserazide hydrochloride with the … the levodopa and benserazide hydrochloride in their mixture …
Number of citations: 40 www.sciencedirect.com
F Li, B Zhang, S Duan, W Qing, L Tan, S Chen, Y Wang… - Brain Research, 2020 - Elsevier
… of small dose of L-dopa/Benserazide hydrochloride (L-DA) on … More importantly, L-dopa/Benserazide hydrochloride are a … of L-dopa/Benserazide hydrochloride in the prevention and …
Number of citations: 15 www.sciencedirect.com
TI Chandel, A Masroor, MK Siddiqi, IA Siddique… - Journal of Molecular …, 2019 - Elsevier
… An anti-Parkinson's disease drug, benserazide hydrochloride (BH) was used as an inhibitor of … An anti-Parkinson's drugs (ie benserazide hydrochloride) have been taken against the …
Number of citations: 24 www.sciencedirect.com
ST Hassib - Analytical letters, 1990 - Taylor & Francis
… a mixture containing levodopa and benserazide hydrochloride. Levodopa is determined by … is used to calculate the amount of benserazide hydrochloride in mixture. Second-derivative …
Number of citations: 26 www.tandfonline.com
G Guo, S Xu, LD Cao, QY Wu - European Review for Medical & …, 2016 - europeanreview.org
OBJECTIVE: This study aims to investigate hyperhomocysteinemia (HHcy) resulted from treatment in patients with Parkinson's disease (PD) and to evaluate the therapeutic outcome of …
Number of citations: 11 www.europeanreview.org
D Roy, P Bomzan, S Thapa, N Roy, A Dutta… - Journal of Molecular …, 2023 - Elsevier
… In the present work we used Benserazide hydrochloride (BNZ) as a guest which is a medication used to treat Parkinson's disease, parkinsonism and restless leg syndrome [14,15]. It is …
Number of citations: 2 www.sciencedirect.com
Y Yang, F Gao, L Gao, J Miao - BMC neurology, 2023 - Springer
… include: levodopa and benserazide hydrochloride, monoamine … with the levodopa and benserazide hydrochloride tablets. It … and levodopa and benserazide hydrochloride on serum Hcy …
Number of citations: 9 link.springer.com
Y Qu, WL Lai, YR Xin, FQ Zhu, Y Zhu, L Wang… - AAPS …, 2019 - Springer
… patients, an advanced suspension of Levodopa/Benserazide hydrochloride (LD/BH) has been … An advanced Levodopa/Benserazide hydrochloride (LD/BH) suspension, prepared by …
Number of citations: 5 link.springer.com
X Chen, J Wu, L Sun, J Nie, S Su… - … Design, Development and …, 2021 - Taylor & Francis
… Figure 5 Effect of benserazide hydrochloride (BEH) on the efflux of Rh6G in C. albicans. The efflux of Rh6G in the absence and presence of BEH (32 μg/mL) were determined by a flow …
Number of citations: 5 www.tandfonline.com

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